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Compound of Interest

Compound Name: 1-(3-Methylphenyl)guanidine

CAS No.: 45954-03-8

Cat. No.: B2639590

Get Quote

Executive Summary & Chemical Space
The guanidine moiety serves as a privileged scaffold in medicinal chemistry, functioning as a

superbase, a bidentate ligand, and a critical pharmacophore for NMDA and Sigma (

) receptor modulation. While 1,3-di-o-tolylguanidine (DTG) is the gold standard for Sigma
receptor binding, its meta-substituted isomer (m-tolylguanidine) offers a distinct
pharmacological profile, particularly in NMDA channel blockade.

This guide delineates the critical structural and synthetic distinctions between the mono-

substituted (

-(3-methylphenyl)guanidine) and di-substituted (

-bis(3-methylphenyl)guanidine) variants. Control over this substitution pattern is not merely a
synthetic exercise but a determinant of lipophilicity (LogP), basicity (pKa), and receptor
selectivity.

The Structural Divergence
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Mono-substituted (N-m-tolyl): Amphiphilic, lower LogP, exists as a tautomeric mixture

favoring the imino-amine form in solution.

Di-substituted (1,3-di-m-tolyl): Highly lipophilic (

symmetric), often crystalline, functions as a potent ion channel blocker due to its ability to
span hydrophobic pockets.

Structural Characterization & Tautomerism
The core challenge in characterizing m-tolylguanidines lies in their prototropic tautomerism.

The distribution of the double bond (

) dictates the molecule's hydrogen bond donor/acceptor profile.

Tautomeric States
For Mono-m-tolylguanidine, three tautomers exist. In polar solvents (DMSO-

, MeOH-

), the equilibrium shifts rapidly, often resulting in broadened NMR signals for the guanidinium
protons.

For 1,3-Di-m-tolylguanidine, the molecule is symmetric.[1][2] However, in the solid state (X-ray),

it often adopts a specific conformation to maximize lattice energy via intermolecular H-bonding.
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Figure 1: Tautomeric equilibrium of mono-substituted guanidine versus the symmetric di-

substituted scaffold.

Spectroscopic Signatures (Comparative)

Feature
Mono-Substituted (

-m-tolyl)

Di-Substituted (1,3-di-m-
tolyl)

H NMR (Aromatic)
Asymmetric pattern (4 distinct

Ar-H signals)

Symmetric pattern (Simplified

Ar-H region due to

equivalence)

H NMR (N-H)

Broad singlets, often 2 distinct

environments (

vs

)

Often a single broad signal (2

NH) + sharp signal (1 =NH)

C NMR (C=N) ~155-158 ppm
~150-153 ppm (Shielded by

second aryl ring)

Basicity (pKa) ~13.5 (Conj.[3] Acid)
~11-12 (Conj. Acid) - Lower

due to aryl electron withdrawal

LogP (Calc) ~1.2 ~3.8 (High Lipophilicity)

Synthetic Control: Selectivity Pathways
Achieving exclusive mono- or di-substitution requires selecting the correct electrophilic

guanidinylation agent. "Over-reaction" to the di-substituted product is the primary failure mode

when attempting mono-synthesis.

Pathway A: Selective Mono-Guanidinylation
Reagent: Cyanamide (

) or Pyrazole-1-carboxamidine. Mechanism: Nucleophilic attack of the amine on the nitrile
carbon. Key Control: Use of mineral acid (HCl) prevents the product guanidine from acting as a
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base and reacting further.

Pathway B: Selective Di-Guanidinylation
Reagent: Cyanogen Bromide (

) or Carbodiimides. Mechanism: Two equivalents of amine react.[4] The first forms a cyanamide
intermediate, which is instantly attacked by the second amine.

m-Toluidine
(3-Methylaniline)

Cyanamide (1.1 eq)
TMSCl or Sc(OTf)3 cat.

Cyanogen Bromide (0.5 eq)
OR

RN=C=NR (Carbodiimide)

N-(3-methylphenyl)guanidine
(Mono-substituted)

Path A: Kinetic Control

1,3-bis(3-methylphenyl)guanidine
(Di-substituted)

Path B: Thermodynamic/Stoichiometric

Click to download full resolution via product page

Figure 2: Synthetic divergence for selective guanidinylation of m-toluidine.

Experimental Protocols
Protocol A: Synthesis of N-(3-methylphenyl)guanidine
(Mono)
Rationale: Using pyrazole-1-carboxamidine hydrochloride avoids the toxicity of cyanogen

bromide and the poor reactivity of free cyanamide.

Reagents: 3-Methylaniline (10 mmol), 1H-pyrazole-1-carboxamidine hydrochloride (10

mmol), Diisopropylethylamine (DIPEA, 10 mmol).

Solvent: DMF (anhydrous, 15 mL).
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Procedure:

Dissolve amine and carboxamidine in DMF under

.

Add DIPEA dropwise.

Stir at room temperature for 16 hours. (Monitoring: TLC 10% MeOH/DCM).

Workup: Dilute with diethyl ether (precipitates the guanidine salt). If oil forms, decant and

triturate with cold acetonitrile.

Purification: The product is often pure enough. If not, recrystallize from EtOH/Ether.

Protocol B: Synthesis of 1,3-bis(3-
methylphenyl)guanidine (Di)
Rationale: The reaction of amine with cyanogen bromide is exothermic and spontaneous for

forming the symmetric diaryl species.

Reagents: 3-Methylaniline (20 mmol), Cyanogen Bromide (10 mmol).

Solvent: Water/Ethanol (1:1) or Toluene (for anhydrous workup).

Procedure:

Dissolve 3-methylaniline in solvent.

Safety Warning: BrCN is highly toxic. Use bleach trap for waste.

Add BrCN solution dropwise at 0°C.

Reflux for 2 hours. The first equivalent forms the cyanamide, the second attacks it.

Workup: Basify with 1M NaOH to pH 10. The free base 1,3-di-m-tolylguanidine will

precipitate as a white solid.

Purification: Recrystallize from aqueous ethanol.
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Pharmacological Implications (Mechanism of
Action)[7]
The structural difference dictates the target profile. While the ortho isomer (DTG) is famous for

Sigma-1/Sigma-2 binding, the meta isomer shifts affinity towards the NMDA Receptor.

Structure-Activity Relationship (SAR)
Lipophilicity & Penetration: The di-substituted form (LogP ~3.8) crosses the Blood-Brain

Barrier (BBB) efficiently. The mono-form is more polar and has lower CNS penetration.

NMDA Channel Blockade: The 1,3-di-aryl structure mimics the pharmacophore of PCP and

MK-801. The two aromatic rings allow for hydrophobic interaction within the channel pore,

while the central guanidinium binds to the selectivity filter.

Observation:Meta-substitution (ethyl/methyl) often enhances NMDA affinity compared to

para-substitution due to steric fit within the channel.

Sigma Receptors:

DTG (Ortho): High Sigma affinity.

Meta-Analog: Reduced Sigma affinity compared to ortho. The steric bulk at the ortho

position forces a specific torsion angle favored by the Sigma-1 binding pocket; the meta

analog is more conformationally flexible, reducing entropic favorability upon binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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